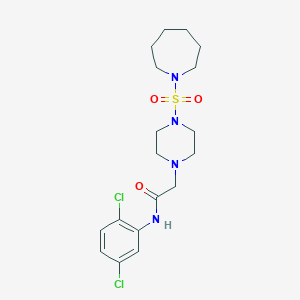
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as ADQ-246, and it has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action for ADQ-246 involves its ability to modulate neurotransmitter release and inhibit the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
ADQ-246 has a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release, inhibit the reuptake of dopamine and norepinephrine, and enhance neurotransmission. It has also been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ADQ-246 in lab experiments is its ability to modulate neurotransmitter release and enhance neurotransmission. This can be useful for studying the effects of neurotransmitters on behavior and cognition. However, one of the limitations of using ADQ-246 is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on ADQ-246. One area of interest is its potential therapeutic applications for depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, further research is needed to better understand the mechanism of action of ADQ-246 and its potential for off-target effects.
Méthodes De Synthèse
The synthesis method for ADQ-246 involves several steps. The starting material is 2,5-dichloroaniline, which is reacted with ethyl chloroacetate to form ethyl 2,5-dichlorophenylacetate. This compound is then reacted with sodium hydride to form the corresponding carboxylic acid, which is then converted to the amide using 1-azepanamine and piperazine. Finally, the sulfonyl chloride is added to the amide to form ADQ-246.
Applications De Recherche Scientifique
ADQ-246 has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the ability to modulate neurotransmitter release and inhibit the reuptake of dopamine and norepinephrine. ADQ-246 has also been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N4O3S/c19-15-5-6-16(20)17(13-15)21-18(25)14-22-9-11-24(12-10-22)28(26,27)23-7-3-1-2-4-8-23/h5-6,13H,1-4,7-12,14H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHRKGHMQBNMNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-(hydroxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B502988.png)


